molecular formula C10H13BrClNO2 B6276017 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 2763755-90-2

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No. B6276017
CAS RN: 2763755-90-2
M. Wt: 294.6
InChI Key:
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Description

3-(4-Bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride (BMPA-HCl) is an organic compound with a variety of uses in scientific research. It is a versatile compound with applications in many areas of science, including biochemistry, molecular biology, and pharmacology. BMPA-HCl is a salt of the amine BMPA, which is an analogue of the neurotransmitter dopamine. BMPA-HCl is a white crystalline solid that is soluble in water, alcohol, and other organic solvents.

Scientific Research Applications

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride has a variety of applications in scientific research. It is used in the study of dopamine receptors, as it is an analogue of dopamine. It is also used in the study of enzyme kinetics, as it is a substrate for a variety of enzymes. Additionally, it is used in the study of neurotransmission, as it is able to modulate the activity of neurotransmitters. Finally, it is used in the study of signal transduction, as it is able to interact with a variety of signaling pathways.

Mechanism of Action

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride is an analogue of dopamine, and as such, is able to interact with dopamine receptors. It is able to activate dopamine receptors, leading to an increase in the activity of dopamine in the brain. Additionally, it is able to interact with a variety of enzymes, leading to changes in enzyme activity. Finally, it is able to interact with a variety of signaling pathways, leading to changes in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride are varied and depend on the concentration of the compound and the receptor it is interacting with. At low concentrations, 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride is able to activate dopamine receptors, leading to an increase in dopamine activity in the brain. At higher concentrations, it is able to inhibit the activity of enzymes, leading to changes in enzyme activity. Additionally, it is able to interact with a variety of signaling pathways, leading to changes in signal transduction.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride in scientific experiments include its ease of synthesis and its ability to interact with a variety of receptors, enzymes, and signaling pathways. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride research. One potential direction is to further explore its effects on dopamine receptors and the biochemical pathways associated with dopamine. Additionally, further research could be done to explore its effects on other neurotransmitters, enzymes, and signaling pathways. Finally, further research could be done to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Synthesis Methods

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride can be synthesized through a variety of methods, including the reaction of 4-bromo-2-methoxyphenol and oxalyl chloride, followed by hydrolysis. The reaction of the two compounds produces BMPA, which is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride involves the reaction of 4-bromo-2-methoxybenzaldehyde with ethyl diazoacetate to form 3-(4-bromo-2-methoxyphenyl)oxetan-3-ol, which is then converted to the amine via a reductive amination reaction with ammonia. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-bromo-2-methoxybenzaldehyde", "ethyl diazoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-bromo-2-methoxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form 3-(4-bromo-2-methoxyphenyl)oxetan-3-ol.", "Step 2: Conversion of 3-(4-bromo-2-methoxyphenyl)oxetan-3-ol to the amine via a reductive amination reaction with ammonia.", "Step 3: Reaction of the resulting amine with hydrochloric acid to form the hydrochloride salt of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine." ] }

CAS RN

2763755-90-2

Product Name

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

93

Origin of Product

United States

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